N-decanoyl-D-erythro-sphingosine

Catalog No.
S625421
CAS No.
111122-57-7
M.F
C28H55NO3
M. Wt
453.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-decanoyl-D-erythro-sphingosine

CAS Number

111122-57-7

Product Name

N-decanoyl-D-erythro-sphingosine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide

Molecular Formula

C28H55NO3

Molecular Weight

453.7 g/mol

InChI

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1

InChI Key

FDWVAQFAMZLCAX-NBNLIBPQSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O

Cell Signaling Studies:

N-Decanoylsphingosine serves as a valuable tool in investigating cellular signaling pathways. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through specific signaling cascades []. This ability allows researchers to explore the mechanisms of cell death and identify potential therapeutic targets in cancer treatment. Additionally, N-Decanoylsphingosine can activate various signaling pathways involved in cell differentiation and proliferation, providing insights into these critical cellular processes [].

Sphingolipid Metabolism Research:

N-Decanoylsphingosine acts as a substrate for enzymes involved in sphingolipid metabolism, a complex pathway responsible for the synthesis and breakdown of various sphingolipids in the cell. By studying how cells metabolize N-Decanoylsphingosine, researchers can gain a deeper understanding of sphingolipid metabolism and identify potential dysfunctions associated with various diseases []. This knowledge can contribute to the development of diagnostic tools and therapeutic strategies for sphingolipid-related disorders.

Investigating the Role of Ceramides in Cellular Functions:

Due to its well-defined structure and shorter fatty acid chain, N-Decanoylsphingosine serves as a valuable tool for researchers to investigate the specific roles of ceramides in various cellular functions. Compared to long-chain ceramides, N-Decanoylsphingosine exhibits increased cell permeability, allowing it to readily enter cells and exert its effects. This property enables researchers to study the impact of ceramides on specific cellular processes, such as cell cycle regulation, stress response, and inflammation, with greater precision [].

N-decanoyl-D-erythro-sphingosine is a type of sphingolipid, specifically a ceramide, characterized by a long-chain fatty acid (decanoyl) linked to the sphingosine backbone. This compound plays a crucial role in cellular membrane structure and function, influencing various biological processes. The structure consists of an 18-carbon sphingosine base that is N-acylated with decanoic acid, contributing to its unique properties among sphingolipids.

  • Modulate membrane fluidity: NDS can influence the packing and organization of lipids in the cell membrane, impacting its fluidity and function [].
  • Activate signaling pathways: NDS might interact with specific proteins in the cell membrane, triggering signaling cascades that regulate cell growth, differentiation, and survival.
  • Induce apoptosis: In some cases, NDS might elevate ceramide levels in cells, leading to programmed cell death (apoptosis) [].
, primarily involving hydrolysis and acylation. In biological systems, it can be hydrolyzed to release fatty acids and sphingosine. Additionally, it can participate in enzymatic reactions catalyzed by sphingomyelin synthase or ceramide synthase, leading to the formation of more complex sphingolipids through the addition of head groups.

This compound exhibits various biological activities, including:

  • Cell Signaling: N-decanoyl-D-erythro-sphingosine is involved in signaling pathways that regulate cell growth and apoptosis.
  • Membrane Integrity: It contributes to the structural integrity of cellular membranes, influencing lipid raft formation and membrane fluidity.
  • Antimicrobial Properties: Some studies suggest that ceramides like N-decanoyl-D-erythro-sphingosine may have antimicrobial effects, enhancing the host's defense mechanisms against pathogens .

The synthesis of N-decanoyl-D-erythro-sphingosine can be achieved through various methods:

  • Chemical Synthesis:
    • Starting from D-erythro-sphingosine, decanoyl chloride can be used to acylate the amino group.
    • The reaction typically requires a base to neutralize hydrochloric acid generated during the acylation.
  • Biological Synthesis:
    • In vivo, it is synthesized from palmitoyl-CoA and D-erythro-sphingosine via ceramide synthase enzymes in the endoplasmic reticulum .

N-decanoyl-D-erythro-sphingosine has several applications in research and industry:

  • Pharmaceuticals: It is studied for its potential therapeutic effects in cancer treatment and skin disorders due to its role in apoptosis and cell signaling.
  • Cosmetics: Used in formulations for skin care products for its moisturizing properties.
  • Biochemical Research: Serves as a model compound for studying sphingolipid metabolism and function .

Research indicates that N-decanoyl-D-erythro-sphingosine interacts with various proteins and lipids in cellular membranes. It can modulate the activity of membrane proteins involved in signal transduction and may influence the behavior of lipid rafts. Interaction studies often utilize techniques such as surface plasmon resonance and fluorescence resonance energy transfer to elucidate these relationships .

N-decanoyl-D-erythro-sphingosine shares structural similarities with other ceramides but differs in its fatty acyl chain length and biological properties. Below is a comparison with similar compounds:

Compound NameFatty Acyl Chain LengthUnique Features
N-dodecanoyl-D-erythro-sphingosine12 carbonsHigher hydrophobicity; influences membrane fluidity.
N-pentadecanoyl-D-erythro-sphingosine15 carbonsPotentially more effective in certain signaling pathways.
N-octanoyl-D-erythro-sphingosine8 carbonsShorter chain; different physical properties affecting miscibility.
N-hexadecanoyl-D-erythro-sphingosine16 carbonsCommonly studied for its role in skin barrier function.

N-decanoyl-D-erythro-sphingosine stands out due to its specific chain length and resultant properties that influence both membrane dynamics and biological activity uniquely compared to these similar compounds.

XLogP3

9.6

Appearance

Unit:10 mgPurity:98+%Physical solid

Wikipedia

N-decanoylsphingosine

Dates

Modify: 2023-08-15
1. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19942. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20033. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 20034. A. Arora et al. “Ceramide induces hepatocyte cell death through disruption of mitochondrial function in the rat” Hepatology, vol. 25 pp. 958-963, 1997

Explore Compound Types